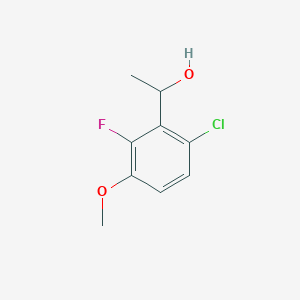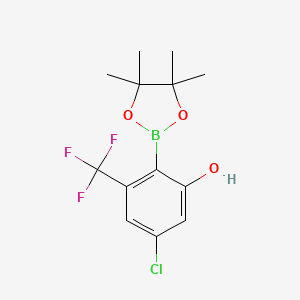
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. Finally, the methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or the sulfonyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation
Major Products
Substitution: Formation of aryl amines or aryl thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or desulfonylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and methylsulfonyl enhances the compound’s reactivity towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-(methylsulfonyl)benzene: Similar structure but lacks the bromine atom.
4-Bromophenyl methyl sulfone: Similar structure but lacks the chlorine atom and has a different sulfonyl group position
Uniqueness
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C8H8BrClO2S |
|---|---|
Molekulargewicht |
283.57 g/mol |
IUPAC-Name |
2-bromo-1-chloro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
BAMYJBGSSRBPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)

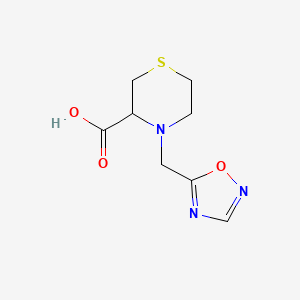

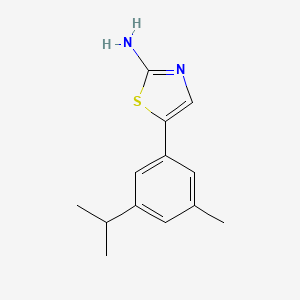

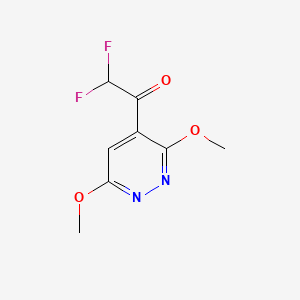
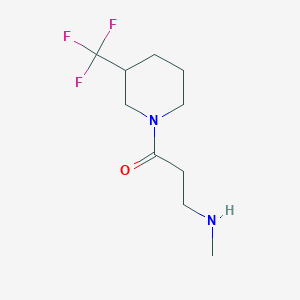

![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
